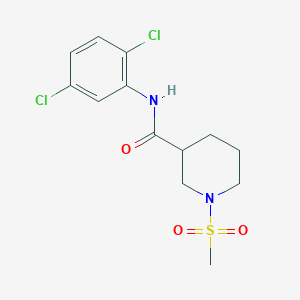![molecular formula C13H8BrClN2O3 B6079475 3-(5-bromo-2-furyl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6079475.png)
3-(5-bromo-2-furyl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-bromo-2-furyl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the oxadiazole family, which has been extensively studied for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(5-bromo-2-furyl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the cell. It has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer cell proliferation. Additionally, it has been found to induce apoptosis by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
3-(5-bromo-2-furyl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, it has been found to inhibit the expression of various pro-inflammatory enzymes, such as COX-2 and iNOS. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(5-bromo-2-furyl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole in lab experiments is its potent anti-inflammatory and anti-cancer activities. This makes it a potential candidate for the treatment of various inflammatory and cancerous conditions. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(5-bromo-2-furyl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole. One of the potential directions is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies could be conducted to investigate its potential as a chemotherapeutic agent for the treatment of various cancers. Furthermore, the development of more soluble analogs of this compound could be explored to overcome its solubility limitations.
Méthodes De Synthèse
The synthesis of 3-(5-bromo-2-furyl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole involves the reaction of 2-chlorophenol with furfural in the presence of a base to form 2-(5-bromo-2-furyl)phenol. This intermediate is then reacted with chloromethyl methyl ether to form 2-(5-bromo-2-furyl)phenyl methyl ether. Finally, this compound is reacted with cyanic acid to form 3-(5-bromo-2-furyl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole.
Applications De Recherche Scientifique
3-(5-bromo-2-furyl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has been tested against various cancer cell lines and has been found to inhibit cell proliferation and induce apoptosis. It has also been shown to have potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been found to have antimicrobial activity against various microorganisms, including bacteria and fungi.
Propriétés
IUPAC Name |
3-(5-bromofuran-2-yl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O3/c14-11-6-5-10(19-11)13-16-12(20-17-13)7-18-9-4-2-1-3-8(9)15/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGVWNIUGAZFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NC(=NO2)C3=CC=C(O3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromofuran-2-yl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6079392.png)
![2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6079394.png)
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(3-fluorobenzyl)-4-piperidinecarboxylate](/img/structure/B6079404.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6079405.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-chloro-5-nitrobenzamide](/img/structure/B6079413.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6079417.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-6-oxo-3-(4-phenoxyphenyl)-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6079419.png)

![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-6-methylnicotinamide](/img/structure/B6079438.png)
![1-(1-azocanyl)-3-(4-{[benzyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6079443.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6079449.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dinitrobenzohydrazide](/img/structure/B6079483.png)
![1-(4-bromophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B6079488.png)
